molecular formula C12H16F3O3P B3006613 Diethyl 3-(trifluoromethyl)benzylphosphonate CAS No. 146780-08-7

Diethyl 3-(trifluoromethyl)benzylphosphonate

Cat. No. B3006613
Key on ui cas rn: 146780-08-7
M. Wt: 296.226
InChI Key: JRANUXHJUGOHIM-UHFFFAOYSA-N
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Patent
US05300687

Procedure details

A mixture of 3-trifluoromethylbenzyl bromide (5.74 g, 24.0 mmol) and triethyl phosphite (4.98 g, 30 mmol) was heated at reflux under nitrogen for 3 hours. The excess triethyl phosphite was removed by distillation and the crude product obtained was distilled at 140°-145° C. at 4 mm to yield 6.44 g (90.7%) of analytically pure product as a clear liquid, D.C.I.M.S.[MH+, 297].
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
5.74 g
Type
reactant
Smiles
FC(C=1C=C(CBr)C=CC1)(F)F
Name
Quantity
4.98 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess triethyl phosphite was removed by distillation
CUSTOM
Type
CUSTOM
Details
the crude product obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled at 140°-145° C. at 4 mm
CUSTOM
Type
CUSTOM
Details
to yield 6.44 g (90.7%) of analytically pure product as a clear liquid, D.C.I.M.S.[MH+, 297]

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(CP(OCC)(OCC)=O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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